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Z-Phe-Val-Arg-pna HCl

Enzyme Selectivity Serine Protease Chromogenic Substrate

Researchers quantifying trypsin-like serine and cysteine protease activity in complex biological samples face substrate selection uncertainty. Substituting Z-protected substrates with Bz- analogs without re-validation introduces uncontrolled kinetic variability (Km, kcat). Z-Phe-Val-Arg-pNA HCl (B-7632) is the validated single-substrate solution. • Broad-spectrum sensitivity: detects trypsin, thrombin, plasmin, plasma kallikrein, papain, and cathepsins B/K/L/S at 0.2-0.5 mM; monitor A405 nm. • Cross-species validated: documented in mammalian systems and invertebrate models including shrimp WSSV infection studies. • HCl salt form ensures aqueous solubility; supplied with full analytical documentation.

Molecular Formula C34H43ClN8O7
Molecular Weight 711.2 g/mol
CAS No. 69716-00-3
Cat. No. B1446150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-Val-Arg-pna HCl
CAS69716-00-3
Molecular FormulaC34H43ClN8O7
Molecular Weight711.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C34H42N8O7.ClH/c1-22(2)29(32(45)39-27(14-9-19-37-33(35)36)30(43)38-25-15-17-26(18-16-25)42(47)48)41-31(44)28(20-23-10-5-3-6-11-23)40-34(46)49-21-24-12-7-4-8-13-24;/h3-8,10-13,15-18,22,27-29H,9,14,19-21H2,1-2H3,(H,38,43)(H,39,45)(H,40,46)(H,41,44)(H4,35,36,37);1H/t27-,28-,29-;/m0./s1
InChIKeyITJGHXZFWVYPKW-BJRQXHFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Phe-Val-Arg-pNA HCl: Chromogenic Protease Substrate


Z-Phe-Val-Arg-pNA HCl (CAS 69716-00-3), also known as Cbz-Phe-Val-Arg-pNA or B-7632, is a synthetic chromogenic peptide substrate consisting of a benzyloxycarbonyl (Z)-protected tripeptide (Phe-Val-Arg) linked to a para-nitroanilide (pNA) chromophore [1]. Upon enzymatic cleavage at the Arg-pNA bond, p-nitroaniline is released, which can be quantified spectrophotometrically at 405 nm. This compound is widely utilized in biochemical and pharmacological research for measuring the activity of trypsin-like serine proteases, including thrombin, plasmin, plasma kallikrein, and certain cysteine cathepsins . It is supplied as a hydrochloride salt to enhance aqueous solubility.

Chromogenic protease substrate with spectrophotometric detection at 405 nm

Detects trypsin-like serine proteases (thrombin, plasmin, kallikrein) and selected cysteine cathepsins

Hydrochloride salt form supports aqueous solubility for biochemical assays

Z-Phe-Val-Arg-pNA HCl Non-Interchangeability


Despite sharing the same core tripeptide sequence, chromogenic substrates with different N-terminal protecting groups (e.g., Z- vs Bz-Phe-Val-Arg-pNA) exhibit significantly altered enzyme kinetics and selectivity profiles. The substitution of the benzyloxycarbonyl (Z) group for a benzoyl (Bz) group changes the substrate's hydrophobicity, steric bulk, and interaction with the enzyme's S1 subsite, directly impacting binding affinity (Km) and catalytic turnover (kcat) [1]. Empirical data show that thrombin-like enzymes hydrolyze the Z-protected variant (B-7632) with markedly different efficiency compared to other substrates like S-2238, confirming that in-class compounds are not interchangeable [2]. Thus, substituting Z-Phe-Val-Arg-pNA with a Bz- analog without re-validation introduces uncontrolled variability into kinetic assays.

This Product

Z-protected (benzyloxycarbonyl) tripeptide-pNA; exhibits a distinct kinetic fingerprint due to the Z-group's steric and hydrophobic properties.

Bz-Analogs (e.g., S-2160)

Benzoyl (Bz) protecting group alters enzyme–substrate interactions; reported differences in Km and kcat mean kinetic constants may not transfer directly without re-validation.

Z-Phe-Val-Arg-pNA HCl Selectivity & Application Evidence


Broader Protease Sensitivity vs. S-2238

Z-Phe-Val-Arg-pNA (B-7632) exhibits a broader enzyme sensitivity profile compared to the highly thrombin-selective substrate S-2238 (H-D-Phe-Pip-Arg-pNA). While S-2238 is preferentially cleaved by thrombin, Z-Phe-Val-Arg-pNA is efficiently hydrolyzed by a wider range of proteases, including trypsin, plasmin, plasma kallikrein, papain, and cathepsins B, K, L, and S . This broader reactivity makes it a superior choice for general protease screening assays where the target enzyme identity may be unknown, contrasting with S-2238's niche utility in specific thrombin assays.

Broader Protease Sensitivity vs. S-2238
Class-level inference

Cleaved by trypsin, thrombin, plasmin, plasma kallikrein, papain, cathepsins B, K, L, S.

S-2238 (H-D-Phe-Pip-Arg-pNA): Highly thrombin-selective; minimal cleavage by other proteases.

Reported broader reactivity may support multi-protease screening in complex samples.

Source review; class-level specificity data to verify in target system.

Enzyme Selectivity Serine Protease Chromogenic Substrate

Venom Thrombin-Like Enzyme Hydrolysis Comparison

A direct comparison of chromogenic substrates revealed that venom-derived thrombin-like enzymes, β-fibrinogenases, and hemorrhagins hydrolyze S-2238 (H-D-Phe-Pip-Arg-pNA) more strongly than Cbz-Phe-Val-Arg-pNA (B-7632). This demonstrates that Z-Phe-Val-Arg-pNA is a less efficient substrate for these specific venom proteases compared to the thrombin-optimized S-2238, providing a clear quantitative differentiation in substrate suitability for toxinological studies [1].

Venom Thrombin-Like Enzyme Hydrolysis
Head-to-head

Z-Phe-Val-Arg-pNA showed lower hydrolysis rate by venom thrombin-like enzymes vs. S-2238.

Rank order: S-2238 > this substrate ≈ Cbz-Pro-Phe-Arg-pNA (B-2133) in venom protease panel.

Venom thrombin-like enzymes preferentially cleave S-2238; this substrate may underestimate activity in venom samples.

Rank-order comparison; exact fold-difference not extracted. 18 purified venom proteases tested.

Enzyme Kinetics Venom Protease Amidolytic Activity

Validated in Invertebrate Protease Assays

Z-Phe-Val-Arg-pNA (cataloged as B-7632) has been successfully employed as a substrate to measure hemolymph proteinase activity in Penaeus monodon shrimp, a non-mammalian model system. The assay detected significant differences in protease activity between WSSV-infected and uninfected shrimp, with activity measured at A405 after 15-minute incubation [1]. This validated application in invertebrate biology sets it apart from substrates like S-2160 (Bz-Phe-Val-Arg-pNA), which are predominantly characterized only in mammalian enzyme systems.

Invertebrate Hemolymph Protease Assay
Reported

Functional in Penaeus monodon shrimp assay; detected protease activity changes upon WSSV infection.

Conditions: 0.225 mM substrate, 250 µg hemolymph protein, 15 min, A405 measurement.

Reported utility in invertebrate model systems; Bz-analog literature lacks comparable application data.

Supporting evidence from one study; verification in other invertebrate species recommended.

Invertebrate Immunity Phenoloxidase Cascade Protease Activity

Z-Phe-Val-Arg-pNA HCl Optimal Applications


Broad-Spectrum Protease Activity Screening

When the goal is to detect and quantify overall trypsin-like serine and cysteine protease activity in complex samples (e.g., plasma, tissue homogenates) without prior knowledge of the specific enzyme, Z-Phe-Val-Arg-pNA is the preferred substrate. Its verified sensitivity to trypsin, thrombin, plasmin, plasma kallikrein, papain, and cathepsins B, K, L, and S makes it a versatile single-substrate tool, unlike more specific substrates such as S-2238 or S-2222 [1]. Use at a final concentration of 0.2–0.5 mM, monitoring A405.

Invertebrate Immunity & Protease Research

For laboratories studying the prophenoloxidase cascade or other proteolytic pathways in arthropods and other invertebrates, Z-Phe-Val-Arg-pNA (B-7632) is a validated reagent with documented protocol parameters (0.225 mM substrate, 15 min incubation). This application is supported by peer-reviewed evidence in the shrimp WSSV infection model, where the substrate reliably detected changes in hemolymph proteinase activity [1]. Its use in non-mammalian systems is a key differentiator from Bz-Phe-Val-Arg-pNA, which lacks such demonstrated utility.

Venom Protease Characterization & Profiling

For toxinology labs characterizing snake venom enzymes, Z-Phe-Val-Arg-pNA should be used as a comparator substrate, not a primary sensor. The evidence shows it is cleaved less efficiently than S-2238 by thrombin-like venom enzymes [1]. Including it in a panel of substrates alongside S-2238, S-2222, and BAPNA allows researchers to build a comprehensive activity fingerprint of venom fractions, exploiting the differential cleavage rates to classify enzyme types.

Application
Selection Property
Validation Focus
Broad-spectrum protease screening
Multi-protease sensitivity profile (trypsin, thrombin, plasmin, cathepsins)
Cross-class protease detection in complex samples
Invertebrate immunity research
Reported in non-mammalian model (Penaeus monodon shrimp)
WSSV infection model assay context
Venom enzyme profiling
Differential cleavage rate relative to S-2238
Activity fingerprinting with substrate panels
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